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Compound of Interest

Compound Name: h-lys(z)-ome.hcl

Cat. No.: B7803113

Get Quote

Technical Application Note: H-Lys(Z)-OMe·HCl in Solution Phase Peptide Synthesis

Executive Summary & Strategic Utility
H-Lys(Z)-OMe[1][2][3]·HCl (CAS: 27894-50-4) is a critical intermediate in solution-phase

peptide synthesis, offering a robust orthogonal protection strategy. Unlike solid-phase synthesis

(SPPS) which relies heavily on Fmoc/tBu or Boc/Bzl chemistries, solution-phase synthesis

often requires unique protecting group combinations to facilitate fragment condensation and

scale-up.

Why use H-Lys(Z)-OMe·HCl?

Orthogonality: The Z (Benzyloxycarbonyl, Cbz) group on the

-amine is stable to the acidic conditions used to remove Boc groups (TFA/DCM) and the
basic conditions used to remove Fmoc groups (Piperidine/DMF). It is selectively removed via
catalytic hydrogenolysis (

/Pd-C), preserving other acid/base-labile groups.
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C-Terminal Versatility: The methyl ester (OMe) serves as a semi-permanent C-terminal

protection. It allows for chain elongation at the N-terminus and can be later converted to a

free acid (via saponification) or a hydrazide (via hydrazinolysis) for fragment coupling.

Solubility Profile: The hydrochloride salt form ensures long-term stability and high water

solubility, but it requires precise in situ neutralization during organic synthesis to liberate the

nucleophilic

-amine.

Chemical Properties & Handling
Property Specification

Chemical Name -Benzyloxycarbonyl-L-lysine methyl ester

hydrochloride

Formula

Molecular Weight 330.81 g/mol

Appearance White to off-white crystalline powder

Solubility
High: Water, DMSO, Methanol. Moderate: DMF.

Low: DCM, Ethyl Acetate (unless neutralized).

Hygroscopicity

Hygroscopic.[3] Store in a desiccator at -20°C.

Warm to room temperature before opening to

prevent condensation.

Protocol A: Amide Coupling (Chain Elongation)
Context: Coupling H-Lys(Z)-OMe·HCl to the carboxyl group of an N-protected amino acid (e.g.,

Boc-Ala-OH) using EDC/HOBt.

Critical Mechanism: The supplied compound is a hydrochloride salt (

). The amine is protonated and non-nucleophilic. You must neutralize it with a tertiary base
(e.g., NMM, DIPEA, TEA) to generate the free amine (
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) for the reaction to proceed.

Reagents:
Carboxyl Component: N-protected amino acid (1.0 equiv)

Amine Component: H-Lys(Z)-OMe[1][2][3][4]·HCl (1.0 – 1.1 equiv)[2]

Coupling Agents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv)

Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 2.2 equiv)

Solvent: DMF or DCM/DMF mixture (Concentration ~0.1 M - 0.2 M)

Step-by-Step Procedure:
Activation (Pre-activation is recommended):

Dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in the minimum

amount of DMF/DCM.

Cool to 0°C in an ice bath.

Add EDC[5][6][7][8]·HCl (1.1 equiv).[2] Stir for 15 minutes at 0°C. Note: This forms the

active OBt-ester.

Neutralization & Addition:

In a separate vial, dissolve H-Lys(Z)-OMe·HCl (1.1 equiv) in DMF.

Add the Base (NMM or DIPEA, 1.0 equiv relative to the Lysine salt) to this vial. Caution:

Exothermic.

Transfer the neutralized Lysine solution dropwise into the activated carboxylic acid

mixture.

Add the remaining Base (1.0 equiv) to the main reaction vessel to ensure pH remains

basic (~pH 8 on wet pH paper).
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Reaction:

Allow the mixture to warm to room temperature naturally.

Stir for 4–16 hours.

Monitoring: Check TLC (System: CHCl3/MeOH 9:1). The starting H-Lys(Z)-OMe spot

(ninhydrin active, usually near baseline) should disappear.

Work-up (The "Solution Phase Advantage"):

Evaporate DMF under reduced pressure (rotavap at <45°C) if volume is large.

Redissolve residue in Ethyl Acetate (EtOAc).

Wash 1 (Acidic): Wash 2x with 5%

or 1M HCl. Purpose: Removes unreacted amine, DIPEA, and DMAP.

Wash 2 (Basic): Wash 2x with Saturated

. Purpose: Removes unreacted acid and HOBt.

Wash 3 (Neutral): Wash 1x with Brine.

Dry over

, filter, and concentrate to yield the protected dipeptide.

Protocol B: Orthogonal Deprotection
Scenario 1: Removal of Z-Group (Side Chain
Deprotection)
The Z group is removed by catalytic hydrogenolysis. This is ideal because it generates toluene

and

as byproducts, leaving a clean free amine.

Reagents:
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gas (balloon), 10% Pd/C catalyst, Methanol or Ethanol.

Procedure:

Dissolve peptide in MeOH.

Add 10% Pd/C (10% by weight of peptide). Caution: Pd/C is pyrophoric; add under inert

gas.

Purge with

and stir under a hydrogen balloon for 2–4 hours.

Filter through Celite to remove catalyst. Concentrate filtrate.

Scenario 2: Saponification of Methyl Ester (C-Terminal
Deprotection)

Reagents: LiOH (2-3 equiv), THF/Water (1:1).

Procedure:

Dissolve peptide in THF/Water.

Add LiOH at 0°C.

Monitor by TLC.[6] Hydrolysis is usually fast (1–2 hours).

Acidify: Carefully acidify with 1M HCl to pH 2–3.

Extract with EtOAc.[6]

Risk:Racemization.[7][9][10][11][12] Using LiOH is milder than NaOH. Keep temperature low

(0°C) to prevent epimerization of the

-carbon.

Visualizing the Workflow
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Figure 1: Strategic workflow for integrating H-Lys(Z)-OMe.HCl into peptide synthesis,

highlighting the critical neutralization step and orthogonal deprotection pathways.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield
Incomplete neutralization of

HCl salt.

Ensure at least 1.0 equiv of

base is added specifically to

the Lysine solution before

mixing. Verify pH > 8.[2]

Racemization
High pH or temperature during

saponification.

Use LiOH instead of NaOH.

Perform saponification at 0°C.

Minimize reaction time.

Diketopiperazine (DKP)
Cyclization of dipeptide methyl

esters.

DKP formation is a risk for

dipeptide esters (e.g., Pro-

Lys). Avoid storing the free

amine dipeptide ester; couple

the third amino acid

immediately.

Incomplete Z-Removal
Catalyst poisoning

(Sulphur/Amines).

Ensure the starting material is

free of thiols. Increase catalyst

loading or use

pressure (Parr shaker) instead

of a balloon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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